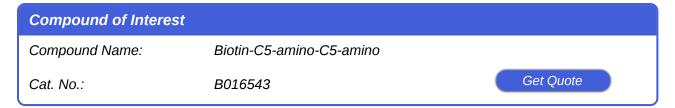




Application Notes and Protocols for Biotin-C5amino-C5-amino

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Biotin-C5-amino**, an alkyl chain-based linker used in bioconjugation and proteomics research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] While specific reaction data for this exact linker is not extensively published, the protocols provided are based on well-established principles of biotinylation and reactions of primary amines. These guidelines are applicable to a wide range of molecules, including proteins, peptides, and other biomolecules.

Overview of Biotin-C5-amino-C5-amino

Biotin-C5-amino-C5-amino is a bifunctional linker featuring a biotin moiety at one end and a primary amine at the other, separated by a C5 alkyl chain, an amide bond, and another C5 alkyl chain. The terminal primary amine allows for covalent conjugation to various functional groups.

Key Features:

- Biotin Moiety: Enables high-affinity binding to avidin and streptavidin for detection, purification, and immobilization.[2]
- Primary Amine: A versatile functional group for conjugation to molecules containing carboxylic acids, activated esters (e.g., NHS esters), aldehydes, or ketones.[3][4]



 Alkyl Spacer Arm: The C5-amino-C5 spacer provides a flexible chain that can help reduce steric hindrance between the biotin and the conjugated molecule, facilitating efficient binding to avidin or streptavidin.

Common Reaction Chemistries

The terminal primary amine of **Biotin-C5-amino-C5-amino** can participate in several common conjugation reactions. The choice of reaction depends on the functional groups present on the target molecule.

- Reaction with Activated Esters (e.g., NHS Esters): This is a widely used method for labeling
 molecules containing primary amines. In the context of **Biotin-C5-amino-C5-amino**, the
 roles are reversed: the biotinylated amine reacts with a molecule that has been activated
 with an N-hydroxysuccinimide (NHS) ester.[5][6] This reaction forms a stable amide bond.
- EDC-Mediated Amide Bond Formation: In the presence of a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), the primary amine of **Biotin-C5-amino** can be directly coupled to a carboxylic acid on a target molecule to form a stable amide bond.[3]
- Reductive Amination with Aldehydes or Ketones: The primary amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[3]

Data Presentation: General Reaction Conditions

The optimal reaction conditions should be determined empirically for each specific application. The following tables provide starting points for common conjugation reactions.

Table 1: Reaction Conditions for Biotin-C5-amino-C5-amino with NHS-Activated Molecules



Parameter	Recommended Condition	Notes
Reaction Buffer	Amine-free buffer (e.g., PBS, HEPES, MOPS)	Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction and should be avoided.[5][7]
рН	7.2 - 8.5	The reaction is most efficient at a slightly alkaline pH where the primary amine is deprotonated and more nucleophilic.[8]
Molar Ratio	1.5 to 3-fold molar excess of Biotin-C5-amino-C5-amino over the NHS-ester activated molecule	This is a general starting point; the optimal ratio may need to be determined experimentally. [5]
Temperature	Room temperature or 4°C	Lower temperatures can be used to minimize protein denaturation.[5]
Incubation Time	30 - 60 minutes at room temperature; 2 hours at 4°C	Longer incubation times may be necessary for less reactive molecules.[2][5]
Quenching	50-100 mM Tris or glycine	Add to consume any unreacted NHS esters.[2][5]

Table 2: Reaction Conditions for EDC-Mediated Coupling to Carboxylic Acids



Parameter	Recommended Condition	Notes
Reaction Buffer	MES buffer	Avoid buffers with primary amines or carboxyls. Phosphate buffers can be used but may reduce efficiency.[9]
рН	4.5 - 5.0	EDC chemistry is most efficient in acidic conditions.[9]
Molar Ratio	1.5 to 10-fold molar excess of Biotin-C5-amino-C5-amino and EDC over the carboxyl- containing molecule	The optimal ratio depends on the specific molecule and should be optimized.
Temperature	Room temperature	
Incubation Time	2 hours to overnight	Reaction times can vary depending on the reactivity of the components.[9]
Quenching	Addition of a primary amine- containing buffer (e.g., Tris)	

Experimental Protocols

Protocol 1: Biotinylation of an NHS-Activated Molecule

This protocol describes the general procedure for conjugating **Biotin-C5-amino-C5-amino** to a molecule containing an NHS ester.

Materials:

- Biotin-C5-amino-C5-amino
- NHS-activated molecule
- Anhydrous DMSO or DMF
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer.[5]



- Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine.
- Purification column (e.g., size-exclusion chromatography, dialysis cassette).[5]

Procedure:

- Prepare Stock Solution: Equilibrate the vial of Biotin-C5-amino-C5-amino to room temperature. Dissolve it in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5]
- Prepare Molecule Solution: Dissolve the NHS-ester activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).[5]
- Biotinylation Reaction: Add a 1.5 to 3-fold molar excess of the **Biotin-C5-amino-C5-amino** stock solution to the solution of the NHS-ester activated molecule.[5]
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]
- Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted Biotin-C5-amino-C5-amino and byproducts using a desalting column or dialysis.[5]
- Storage: Store the purified biotinylated molecule under conditions appropriate for the unlabeled molecule.

Protocol 2: EDC-Mediated Biotinylation of a Carboxyl-Containing Molecule

This protocol outlines the conjugation of **Biotin-C5-amino-C5-amino** to a molecule with a carboxylic acid group using EDC.

Materials:

- Biotin-C5-amino-C5-amino
- Carboxyl-containing molecule

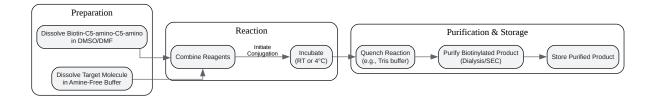


- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Reaction Buffer: MES buffer, pH 4.5-5.0.[9]
- Purification column (e.g., size-exclusion chromatography, dialysis).

Procedure:

- Prepare Solutions: Dissolve the carboxyl-containing molecule, Biotin-C5-amino-C5-amino, and EDC in the Reaction Buffer to the desired concentrations.
- Reaction Initiation: Add the EDC solution to the mixture of the carboxyl-containing molecule and **Biotin-C5-amino-C5-amino**.
- Incubation: Allow the reaction to proceed at room temperature for 2 hours to overnight.
- Purification: Purify the biotinylated product from excess reagents and byproducts using a desalting column or dialysis.
- Storage: Store the purified conjugate under appropriate conditions.

Visualizations



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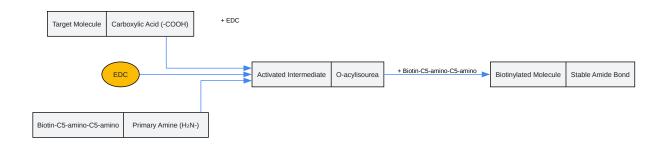
Caption: Experimental workflow for biotinylation.





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Caption: NHS ester reaction with a primary amine.



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